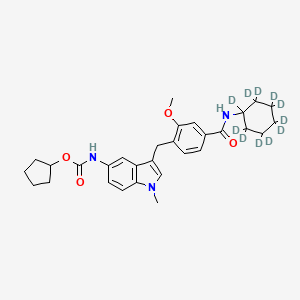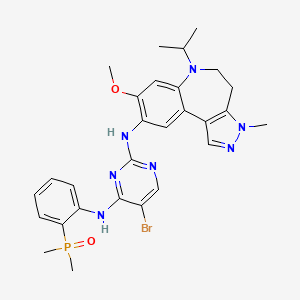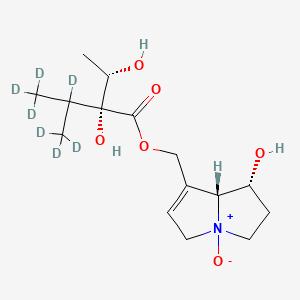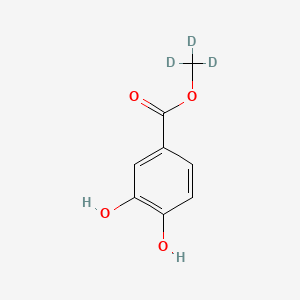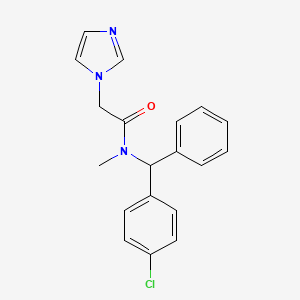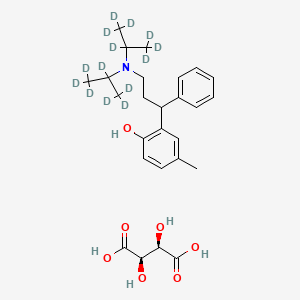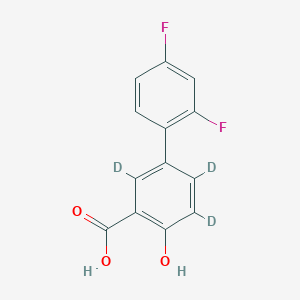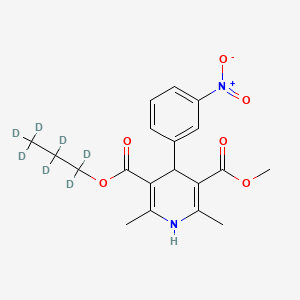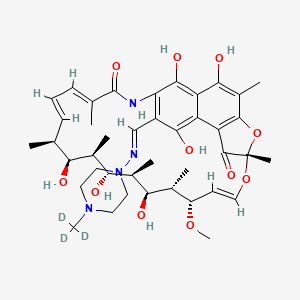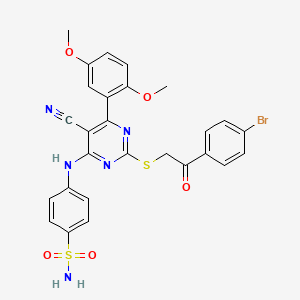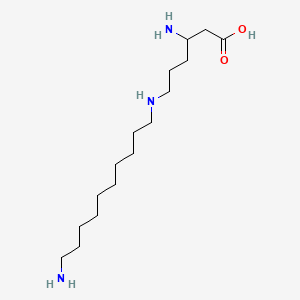
Elongation factor P-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elongation factor P-IN-2 is a compound that plays a crucial role in the process of protein synthesis within cells. It is a three-domain protein that binds between the P and E sites of the ribosome, near the P-tRNA, the peptidyl transferase center, and the E-site codon of the mRNA. This compound is essential for the synthesis of stalling amino acid motifs, such as polyprolines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of elongation factor P-IN-2 involves complex synthetic routes. One method includes the use of isoforms and posttranslational modifications of the factor . The synthesis process is highly regulated and requires specific conditions to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound is not widely documented. it is likely that the production involves large-scale synthesis using biotechnological methods, including the use of cell-free protein synthesizing systems .
Chemical Reactions Analysis
Types of Reactions: Elongation factor P-IN-2 undergoes various types of chemical reactions, including phosphorylation and interactions with other proteins. It is involved in the translocation of messenger RNA and associated transfer RNAs .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include guanosine nucleotides and calcium/calmodulin-dependent protein kinase III . The conditions for these reactions often involve specific pH levels and temperatures to ensure optimal activity.
Major Products Formed: The major products formed from the reactions involving this compound include phosphorylated elongation factors and other modified proteins that play a role in protein synthesis .
Scientific Research Applications
Elongation factor P-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of protein synthesis and the regulation of translation. In biology, it is essential for understanding the role of elongation factors in cellular processes. In medicine, this compound is studied for its potential role in disease mechanisms and therapeutic targets. In industry, it is used in the production of proteins and other biotechnological applications .
Mechanism of Action
The mechanism of action of elongation factor P-IN-2 involves its binding to the ribosome and facilitating the synthesis of stalling amino acid motifs. It interacts with the P-tRNA, the peptidyl transferase center, and the E-site codon of the mRNA. This interaction helps in the translocation of messenger RNA and associated transfer RNAs, ensuring the accuracy and efficiency of protein synthesis .
Comparison with Similar Compounds
Elongation factor P-IN-2 is similar to other elongation factors such as elongation factor Tu and elongation factor G. it is unique in its ability to alleviate ribosome stalling at polyproline motifs. Other similar compounds include eukaryotic initiation factor 5A and elongation factor 2, which also play roles in protein synthesis but have different specific functions and mechanisms .
Properties
Molecular Formula |
C16H35N3O2 |
|---|---|
Molecular Weight |
301.47 g/mol |
IUPAC Name |
3-amino-6-(10-aminodecylamino)hexanoic acid |
InChI |
InChI=1S/C16H35N3O2/c17-11-7-5-3-1-2-4-6-8-12-19-13-9-10-15(18)14-16(20)21/h15,19H,1-14,17-18H2,(H,20,21) |
InChI Key |
FTDVBAULTXNRQH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCNCCCC(CC(=O)O)N)CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


